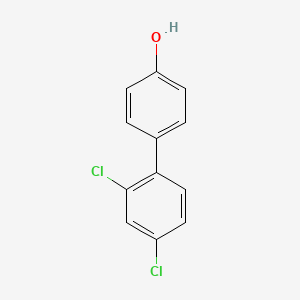

4-(2,4-Dichlorphenyl)phenol

Übersicht

Beschreibung

4-(2,4-Dichlorophenyl)phenol is a chlorinated derivative of phenol. It is a white solid that is mildly acidic with a pKa of 7.9. This compound is produced on a large scale as a precursor to various industrial chemicals and has significant applications in different fields.

Wissenschaftliche Forschungsanwendungen

4-(2,4-Dichlorophenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of herbicides and other industrial chemicals.

Biology: Studied for its effects on various biological systems, including its role as an environmental contaminant.

Medicine: Investigated for its potential therapeutic effects and toxicity.

Industry: Used in the production of dyes, pharmaceuticals, and other chemical products

Biochemische Analyse

Biochemical Properties

4-(2,4-Dichlorophenyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves both free radical and non-free radical pathways .

Cellular Effects

4-(2,4-Dichlorophenyl)phenol has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(2,4-Dichlorophenyl)phenol can be synthesized through the chlorination of phenol. The process involves the use of chlorine gas and phenol in the presence of a catalyst such as ferric chloride or boric acid. The reaction is typically carried out at temperatures ranging from 30°C to 70°C. The chlorination process yields a mixture of chlorinated phenols, which is then purified to obtain the target compound .

Industrial Production Methods

In industrial settings, the production of 4-(2,4-Dichlorophenyl)phenol involves large-scale chlorination of phenol. The process is optimized to achieve high yields and purity. The use of mixed catalysts, such as phenyl sulfide and ferric trichloride, helps in positioning the chlorine atoms accurately on the phenol ring, resulting in a high content of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Dichlorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form less chlorinated phenols.

Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used for substitution reactions

Major Products Formed

Oxidation: Quinones and chlorinated benzoquinones.

Reduction: Less chlorinated phenols and phenol.

Substitution: Various substituted phenols depending on the nucleophile used

Wirkmechanismus

The mechanism of action of 4-(2,4-Dichlorophenyl)phenol involves its interaction with cellular components. It can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The compound’s chlorinated structure allows it to interact with various molecular targets, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorophenol: A closely related compound with similar chemical properties and applications.

2,4-Dichlorophenoxyacetic acid: Another chlorinated phenol derivative used as a herbicide

Uniqueness

4-(2,4-Dichlorophenyl)phenol is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its applications in various fields, including its role as a precursor to important industrial chemicals, highlight its significance .

Biologische Aktivität

4-(2,4-Dichlorophenyl)phenol, also known as dichlorophenol , is a chlorinated phenolic compound that exhibits notable biological activities. This compound has been the subject of various studies due to its potential applications in medicine and environmental science. This article aims to summarize the biological activity of 4-(2,4-dichlorophenyl)phenol, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-(2,4-Dichlorophenyl)phenol has the chemical formula . The structure consists of a phenolic core with two chlorine substituents at the 2 and 4 positions on one of the phenyl rings. This substitution pattern plays a crucial role in its biological activity.

Antimicrobial Properties

Research has demonstrated that 4-(2,4-dichlorophenyl)phenol exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing efficacy as an antibacterial and antifungal agent.

- Mechanism of Action : The antimicrobial activity is believed to arise from the compound's ability to disrupt microbial cell membranes and interfere with enzyme functions critical for microbial survival. Specifically, it affects enzymes involved in cell wall synthesis and membrane integrity.

Toxicological Studies

Toxicological assessments have revealed that exposure to high concentrations of 4-(2,4-dichlorophenyl)phenol can lead to adverse health effects in laboratory animals. For instance:

- In a study involving F344/N rats and B6C3F1 mice, dietary exposure to varying concentrations of dichlorophenol resulted in significant weight loss and organ-specific toxicity, particularly affecting the liver and kidneys .

- The compound's LD50 values indicate moderate toxicity levels, with reported values around 430 mg/kg when administered intraperitoneally in rats .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 4-(2,4-dichlorophenyl)phenol against several pathogens including Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against these organisms, suggesting strong potential for use in disinfectants and antiseptics .

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Candida albicans | 64 | 128 |

Environmental Impact Studies

Studies focusing on the environmental impact of chlorinated phenols have shown that 4-(2,4-dichlorophenyl)phenol can persist in aquatic environments and bioaccumulate in organisms. Research indicates that its biodegradation is slow, raising concerns about long-term ecological effects .

Eigenschaften

IUPAC Name |

4-(2,4-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUPUWFUWPODDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968671 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53890-76-9 | |

| Record name | 4-(2,4-Dichlorophenyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.